molecular formula C22H34N5O12P B232430 Alanyl-threonyl-phosphotyrosyl-seryl-alanine CAS No. 145079-49-8

Alanyl-threonyl-phosphotyrosyl-seryl-alanine

Cat. No. B232430
CAS RN: 145079-49-8
M. Wt: 591.5 g/mol
InChI Key: AFKGITWXKROKCA-UYFLOSJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanyl-threonyl-phosphotyrosyl-seryl-alanine (ATPYSAA) is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of six amino acids, namely alanine, threonine, phosphotyrosine, serine, and alanine, and is known for its ability to modulate a variety of biological processes.

Scientific Research Applications

Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of cancer research. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cancer cells. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation.
Another potential application of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of immunology. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can enhance the immune response by activating T-cells and natural killer cells. This property of Alanyl-threonyl-phosphotyrosyl-seryl-alanine makes it a potential candidate for the development of immunotherapeutic agents.

Mechanism Of Action

The mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is not fully understood. However, studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can interact with various cellular proteins and enzymes, leading to the modulation of various biological processes. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that are involved in the regulation of cell growth and differentiation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to interact with the extracellular matrix, leading to the modulation of cell adhesion and migration.
Biochemical and Physiological Effects
Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to have various biochemical and physiological effects. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and regulation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its ability to modulate various biological processes, making it a potential candidate for the development of therapeutic agents. However, one of the limitations of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its cost and the complexity of its synthesis. Alanyl-threonyl-phosphotyrosyl-seryl-alanine is a relatively complex peptide, and its synthesis requires specialized skills and equipment.

Future Directions

There are several future directions for the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine. One of the most significant areas of research is the development of Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics for cancer and immunological diseases. Another area of research is the elucidation of the mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine, which will help in the development of more potent and specific Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics. Additionally, the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine can provide insights into the fundamental biological processes that are involved in cell signaling and regulation.

Synthesis Methods

The synthesis of Alanyl-threonyl-phosphotyrosyl-seryl-alanine involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides, which involves the stepwise addition of amino acids to a growing peptide chain. The process of SPPS involves the use of a resin-bound amino acid, which is activated by a coupling reagent, and then reacted with the next amino acid in the sequence. The process is repeated until the desired peptide sequence is achieved. The final product is then cleaved from the resin and purified using various chromatographic techniques.

properties

CAS RN

145079-49-8

Product Name

Alanyl-threonyl-phosphotyrosyl-seryl-alanine

Molecular Formula

C22H34N5O12P

Molecular Weight

591.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C22H34N5O12P/c1-10(23)18(30)27-17(12(3)29)21(33)25-15(8-13-4-6-14(7-5-13)39-40(36,37)38)19(31)26-16(9-28)20(32)24-11(2)22(34)35/h4-7,10-12,15-17,28-29H,8-9,23H2,1-3H3,(H,24,32)(H,25,33)(H,26,31)(H,27,30)(H,34,35)(H2,36,37,38)/t10-,11-,12+,15-,16-,17-/m0/s1

InChI Key

AFKGITWXKROKCA-UYFLOSJKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N)O

SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O

sequence

ATXSA

synonyms

Ala-Thr-Tyr(P)-Ser-Ala
alanyl-threonyl-phosphotyrosyl-seryl-alanine
ATTPSA

Origin of Product

United States

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